Cas no 87578-98-1 (Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-)

Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)- structure
87578-98-1 structure
Product Name:Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-
CAS No:87578-98-1
Molecular Formula:C28H36N4O6
Molecular Weight:524.60864
CID:723881
PubChem ID:119025816

Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)- Properties

Names and Identifiers

    • Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-
    • safracin A
    • 22W88942A5
    • (2S)-2-AMINO-N-(((6S,9R,14AS,15R)-6,7,9,10,13,14,14A,15-OCTAHYDRO-1-HYDROXY-2,11-DIMETHOXY-3,12,16-TRIMETHYL-10,13-DIOXO-6,15-IMINO-5H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)PROPANAMIDE
    • AKOS040753899
    • 87578-98-1
    • PROPANAMIDE, 2-AMINO-N-(((6S,9R,14AS,15R)-6,7,9,10,13,14,14A,15-OCTAHYDRO-1-HYDROXY-2,11-DIMETHOXY-3,12,16-TRIMETHYL-10,13-DIOXO-6,15-IMINO-5H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-, (2S)-
    • Y-16482-B''
    • UNII-22W88942A5
    • Y-16760
    • Q27253678
    • Propanamide, 2-amino-N-((6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-
    • PROPANAMIDE, 2-AMINO-N-((6,7,9,10,13,14,14A,15-OCTAHYDRO-1-HYDROXY-2,11-DIMETHOXY-3,12,16-TRIMETHYL-10,13-DIOXO-6,15-IMINO-5H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-, (6S-(6.ALPHA.,9.BETA.(R*),14A.ALPHA.,15.ALPHA.))-
    • 2-Amino-N-[(1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,7,9,10,13,14,14a,15-octahydro-5H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]propanimidic acid
    • DTXSID201007661
    • (2S)-2-Amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
    • CHEBI:220091
    • InChIKey: AZDDAJXLYMVMAW-FKTFMUQYSA-N
    • Inchi: InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16-,18-,19-,22-/m0/s1
    • SMILES: CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Computed Properties

  • Exact Mass: 524.26348488g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 524.26348488g/mol
  • Heavy Atom Count: 38
  • Complexity: 1090
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.8
  • Topological Polar Surface Area: 134Ų

Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)- Related Literature

87578-98-1 (Propanamide,2-amino-N-[[(6S,9R,14aS,15R)-6,7,9,10,13,14,14a,15-octahydro-1-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-,(2S)-) Related Products

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